1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine
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Overview
Description
1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine is an organic compound that features a bromobenzyl group attached to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine typically involves the reaction of 4-bromobenzyl chloride with 4-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, forming a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially modulating their activity. The bipiperidine structure may facilitate binding to biological macromolecules, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
4-Bromobenzyl bromide: Shares the bromobenzyl group but lacks the bipiperidine structure.
4-Methylpiperidine: Contains the piperidine ring but lacks the bromobenzyl group.
1-(4-Bromobenzyl)piperazine: Similar structure but with a piperazine ring instead of bipiperidine.
Uniqueness: 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine is unique due to the combination of the bromobenzyl group and the bipiperidine structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H27BrN2 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27BrN2/c1-15-6-12-21(13-7-15)18-8-10-20(11-9-18)14-16-2-4-17(19)5-3-16/h2-5,15,18H,6-14H2,1H3 |
InChI Key |
ULQFZUAHWDOIRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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